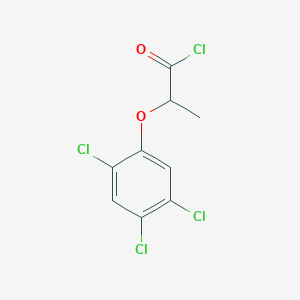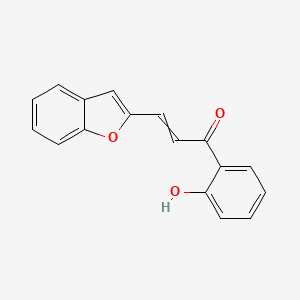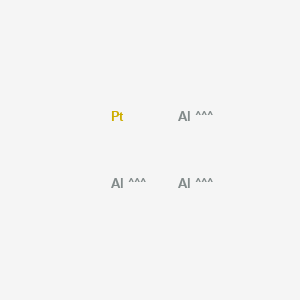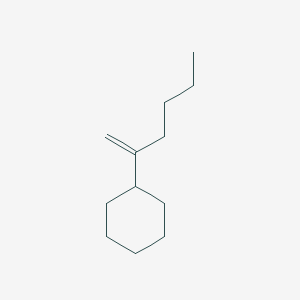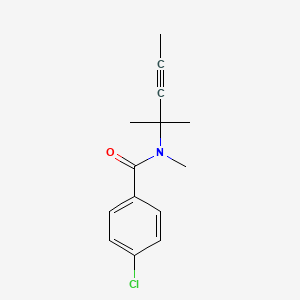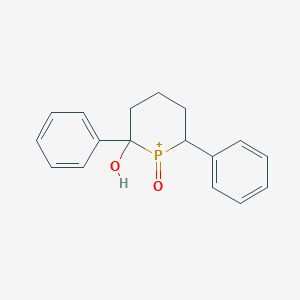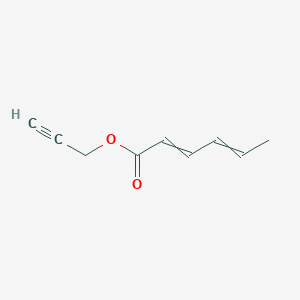
1-(Dibutoxyphosphoryl)prop-2-en-1-yl chloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dibutoxyphosphoryl)prop-2-en-1-yl chloroacetate is a chemical compound known for its unique structure and potential applications in various fields It is characterized by the presence of a dibutoxyphosphoryl group attached to a prop-2-en-1-yl chloroacetate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dibutoxyphosphoryl)prop-2-en-1-yl chloroacetate typically involves the reaction of prop-2-en-1-yl chloroacetate with dibutoxyphosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Dibutoxyphosphoryl)prop-2-en-1-yl chloroacetate can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding phosphates or other oxidized products.
Reduction Reactions: Reduction of the compound can yield different reduced forms, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various esters, amides, or thioesters, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
1-(Dibutoxyphosphoryl)prop-2-en-1-yl chloroacetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Dibutoxyphosphoryl)prop-2-en-1-yl chloroacetate involves its interaction with molecular targets and pathways. The dibutoxyphosphoryl group can participate in various chemical reactions, influencing the reactivity and properties of the compound. The specific molecular targets and pathways depend on the context of its use, such as in chemical synthesis or biological studies.
Comparación Con Compuestos Similares
1-(Dipropoxyphosphoryl)prop-2-en-1-yl chloroacetate: This compound is similar in structure but has propoxy groups instead of butoxy groups.
1-(Dibutoxyphosphoryl)prop-2-en-1-yl acetate: This compound has an acetate group instead of a chloroacetate group.
Uniqueness: 1-(Dibutoxyphosphoryl)prop-2-en-1-yl chloroacetate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both the dibutoxyphosphoryl and chloroacetate groups allows for a wide range of chemical transformations and applications.
Propiedades
Número CAS |
53722-22-8 |
|---|---|
Fórmula molecular |
C13H24ClO5P |
Peso molecular |
326.75 g/mol |
Nombre IUPAC |
1-dibutoxyphosphorylprop-2-enyl 2-chloroacetate |
InChI |
InChI=1S/C13H24ClO5P/c1-4-7-9-17-20(16,18-10-8-5-2)13(6-3)19-12(15)11-14/h6,13H,3-5,7-11H2,1-2H3 |
Clave InChI |
NKAFYERKSNVPQE-UHFFFAOYSA-N |
SMILES canónico |
CCCCOP(=O)(C(C=C)OC(=O)CCl)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


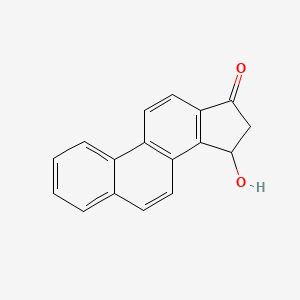
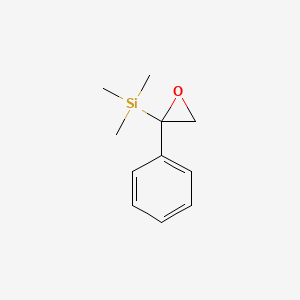
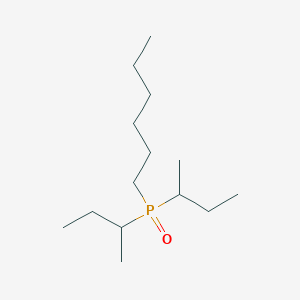
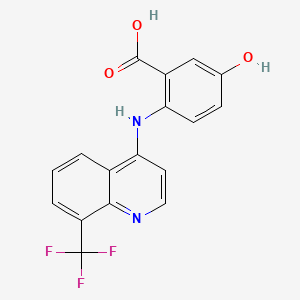
![Propanamide, N-[[2-[(3,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14630272.png)
